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Compound of Interest

Compound Name: 4-Methyl-2-pentyne

Cat. No.: B1585047

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the chemical compound commonly known as
isopropylmethylacetylene, focusing on its IUPAC nomenclature, structure, physicochemical
properties, and synthesis.

IUPAC Name and Chemical Structure

The common name "isopropylmethylacetylene” refers to an acetylene core substituted with an
isopropy! group and a methyl group. According to IUPAC nomenclature rules for alkynes, the
longest carbon chain containing the triple bond is identified and numbered to give the triple
bond the lowest possible locant.

Following these rules, the compound is named 4-methylpent-2-yne.[1][2][3][4]

» Parent Chain: The longest continuous carbon chain containing the triple bond has five
carbons, hence the root name "-pent-".

» Alkyne Position: The triple bond starts at the second carbon, indicated by "-2-yne".
o Substituent: A methyl group is located on the fourth carbon, hence "4-methyl-".
The chemical structure is as follows:

Chemical Formula: CeH10[1][2][3]
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SMILES Notation: CC#CC(C)CJ[3][4]
INChl Key: SLMFWJQZLPEDDU-UHFFFAOYSA-N[3][4]

The relationship between the common name and the IUPAC name is derived from its structure,
as illustrated in the diagram below.

Common Name:
Isopropylmethylacetylene

escribes substituents on
acetylene

Structural Interpretation:
An acetylene core (-C=C-) is bonded to an
isopropyl group and a methyl group.

eads to structure

Chemical Structure

pply rules to

IUPAC Naming Convention:
1. Longest chain with triple bond = 5 carbons (pent-)
2. Numbering from right gives triple bond lowest locant (-2-yne)
3. Methyl group is on carbon 4 (4-methyl-)

esults in
[UPAC Name:
4-methylpent-2-yne

Click to download full resolution via product page

Caption: Logical flow from common name to IUPAC name for 4-methylpent-2-yne.

© 2025 BenchChem. All rights reserved. 2/7 Tech Support


http://www.stenutz.eu/chem/solv6.php?name=4-methylpent-2-yne
https://pubchem.ncbi.nlm.nih.gov/compound/4-Methyl-2-pentyne
http://www.stenutz.eu/chem/solv6.php?name=4-methylpent-2-yne
https://pubchem.ncbi.nlm.nih.gov/compound/4-Methyl-2-pentyne
https://www.benchchem.com/product/b1585047?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1585047?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Physicochemical Properties

The quantitative physical and chemical properties of 4-methylpent-2-yne are summarized in the
table below for easy reference and comparison.

Property Value Reference(s)
Molecular Formula CeH1o [11[2][3]
Molecular Weight 82.14 g/mol [4]

Boiling Point 71-73°C [1112]

Melting Point -110 °C [3]

Density 0.711 g/mL at 25 °C [1112]
Refractive Index (n20/D) 1.407 [1112]

CAS Number 21020-27-9 [31[4]

Experimental Protocols and Synthesis

The synthesis of alkynes such as 4-methylpent-2-yne can be achieved through various
methods. A common and established protocol involves a double dehydrohalogenation of a
vicinal or geminal dihalide using a strong base.[5]

Protocol: Synthesis via Double Dehydrohalogenation

This method starts with an alkene, which is first halogenated to form a vicinal dihalide. This
intermediate is then treated with a strong base, such as sodium amide (NaNHz), to induce two
successive E2 elimination reactions, yielding the alkyne.[5]

Methodology:

o Halogenation of Alkene: (E)-4-methylpent-2-ene is dissolved in an inert solvent (e.g.,
dichloromethane). Bromine (Brz) is added dropwise at a controlled temperature (typically O
°C) to form the vicinal dibromide, 2,3-dibromo-4-methylpentane. The reaction is monitored by
TLC until the starting alkene is consumed.
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e Work-up and Isolation: The reaction mixture is washed with an aqueous solution of sodium
thiosulfate to quench excess bromine, followed by a brine wash. The organic layer is dried
over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced
pressure to yield the crude dibromide.

e Double Dehydrohalogenation: The isolated 2,3-dibromo-4-methylpentane is then subjected
to double elimination. A strong base, typically two or more equivalents of sodium amide in
liquid ammonia, is used.[5] The dibromide is added slowly to the basic solution.

o Final Product Isolation: After the reaction is complete, it is carefully quenched with a proton
source (e.g., water or ammonium chloride). The product, 4-methylpent-2-yne, is extracted
into an organic solvent (e.g., diethyl ether), dried, and purified by distillation.

The workflow for this synthesis is depicted in the following diagram.
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Step 1: Halogenation

Start:
(E)-4-methylpent-2-ene

Reaction:
Add Brz2 in CH2Cl2

Intermediate:
2,3-dibromo-4-methylpentane

solate & Proceed

Step 2: Evimination

Reaction:
Add 2 equiv. NaNH:2
in liquid NHs

:

Final Product:
4-methylpent-2-yne

Click to download full resolution via product page

Caption: Experimental workflow for the synthesis of 4-methylpent-2-yne.

Spectroscopic Data

Characterization of 4-methylpent-2-yne is typically performed using standard spectroscopic
methods. While raw spectra are not provided here, data for this compound are available in
public databases.
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e 1H NMR: The proton NMR spectrum is expected to show signals corresponding to the methyl
protons adjacent to the alkyne, the isopropyl methine proton, and the isopropyl methyl
protons, each with characteristic chemical shifts and splitting patterns.

e Mass Spectrometry (GC-MS): Mass spectrometry will confirm the molecular weight of 82.14
g/mol and provide a fragmentation pattern useful for structural elucidation.[4]

« Infrared (IR) Spectroscopy: The IR spectrum will prominently feature a characteristic
absorption band for the C=C triple bond stretch, typically in the range of 2100-2260 cm~1.[4]

For detailed spectral data, researchers are encouraged to consult resources such as the NIST
Chemistry WebBook or PubChem.[4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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